JAK2 Selectivity and Potency vs. Ruxolitinib and Fedratinib
NS-018 maleate exhibits an IC₅₀ of 0.72 nM against JAK2 in a cell-free kinase assay, which is more potent than the clinically approved JAK2 inhibitors ruxolitinib (IC₅₀ = 2.8 nM) and fedratinib (IC₅₀ = 3 nM) [1]. Furthermore, NS-018 demonstrates a 30–50-fold selectivity window for JAK2 over JAK1, JAK3, and TYK2 [1]. In contrast, ruxolitinib is a dual JAK1/2 inhibitor with only ~1-fold selectivity for JAK2 over JAK1 (IC₅₀: JAK1 3.3 nM vs. JAK2 2.8 nM), and fedratinib shows 35-fold selectivity over JAK1 and 334-fold over JAK3 [2]. This higher selectivity of NS-018 for JAK2 over JAK1 is hypothesized to reduce JAK1-mediated hematopoietic toxicity.
| Evidence Dimension | JAK2 IC₅₀ (cell-free kinase assay) |
|---|---|
| Target Compound Data | 0.72 nM |
| Comparator Or Baseline | Ruxolitinib: 2.8 nM; Fedratinib: 3 nM |
| Quantified Difference | NS-018 is ~3.9-fold more potent than ruxolitinib and ~4.2-fold more potent than fedratinib against JAK2 in this assay system. |
| Conditions | Cell-free kinase inhibition assay for recombinant JAK2 enzyme. |
Why This Matters
Higher potency in vitro may translate to lower effective dosing, while superior JAK2 selectivity offers the potential for an improved therapeutic index by minimizing off-target toxicity from JAK1 inhibition.
- [1] Nakaya Y, Shide K, Niwa T, Homan J, Sugahara S, Horio T, et al. Efficacy of NS-018, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms. Blood Cancer J. 2011 Jul 22;1(7):e29. doi: 10.1038/bcj.2011.29. View Source
- [2] Wernig G, Kharas MG, Okabe R, Moore SA, Leeman DS, Cullen DE, et al. Efficacy of TG101348, a selective JAK2 inhibitor, in treatment of a murine model of JAK2V617F-induced polycythemia vera. Cancer Cell. 2008 Apr;13(4):311-20. doi: 10.1016/j.ccr.2008.02.009. View Source
